
Propargyl-PEG17-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG17-methane is a PEG derivative containing a propargyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG units increase the solubility of the molecules in an aqueous environment .
Synthesis Analysis
The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is significant in the development of antibody drug conjugates .Molecular Structure Analysis
The molecular formula of Propargyl-PEG17-methane is C36H70O17 . The exact mass is 774.46 and the molecular weight is 774.940 .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG17-methane can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG17-methane is 774.9 g/mol . The functional group is Propargyl/Methyl . The CAS No. is 146185-77-5 .Scientific Research Applications
Synthesis of Propargyl Derivatives
Specific Scientific Field
Application Summary
Propargyl-PEG17-methane is used in the synthesis of propargyl derivatives, which are important synthetic intermediates and building blocks in organic chemistry . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Methods of Application
The propargyl group can be introduced into small-molecule building blocks through a process known as propargylation . This process involves the use of propargylation agents and catalysts .
Results or Outcomes
The introduction of the propargyl group into small-molecule building blocks has led to remarkable progress in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Synthesis of Heterobifunctional Poly (ethylene glycol)
Specific Scientific Field
Application Summary
Propargyl-PEG17-methane is used in the synthesis of propargyl-terminated heterobifunctional poly (ethylene glycol) (PEG) . Heterobifunctional PEGs have diverse applications in biomedical fields due to their low toxicity, good hydrophilicity, excellent biocompatibility, and biodegradability .
Methods of Application
The synthesis of propargyl-terminated heterobifunctional PEG involves the modification of the commercially available α-hydroxyl ω-carboxyl PEG .
Results or Outcomes
The synthesis of propargyl-terminated heterobifunctional PEG has expanded the applications of PEG in biomedical fields, including protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .
Propargylation Reactions
Specific Scientific Field
Application Summary
Propargyl-PEG17-methane can be used in propargylation reactions, which involve the introduction of a propargyl group into small-molecule building blocks . This process opens up new synthetic pathways for further elaboration .
Methods of Application
The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative .
Results or Outcomes
The propargylation methodologies have led to remarkable progress in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Synthesis of Homopropargylic Alcohols
Application Summary
Propargyl-PEG17-methane can be used in the synthesis of homopropargylic alcohols . These compounds are important synthetic intermediates in organic chemistry .
Methods of Application
The synthesis of homopropargylic alcohols involves the use of propargylic carbonates as pronucleophiles .
Results or Outcomes
The synthesis of homopropargylic alcohols has led to the development of efficient protocols for the synthesis of these compounds in moderate to good yields .
Propargylation Methodologies
Application Summary
Propargyl-PEG17-methane can be used in propargylation methodologies . These methodologies involve the introduction of a propargyl group into small-molecule building blocks , which opens up new synthetic pathways for further elaboration .
Methods of Application
The propargylation methodologies serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative .
Results or Outcomes
Synthesis of Propargylamines
Application Summary
Propargyl-PEG17-methane can be used in the synthesis of propargylamines . These compounds are important synthetic intermediates in organic chemistry .
Methods of Application
The synthesis of propargylamines involves the use of A3 and KA2 coupling reactions .
Results or Outcomes
The synthesis of propargylamines has led to the development of efficient protocols for the synthesis of these compounds in moderate to good yields .
Safety And Hazards
Propargyl-PEG17-methane is flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and cancer . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Future Directions
Propargyl-PEG17-methane is a promising compound in the field of drug development . It can be used in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG17-methane | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

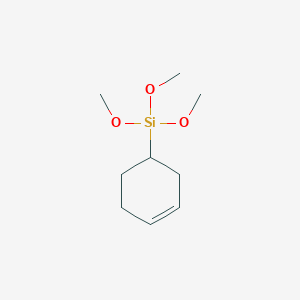
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)
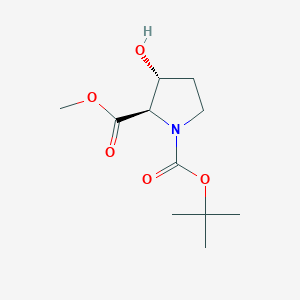

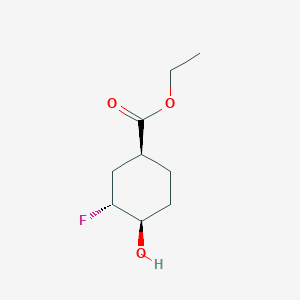
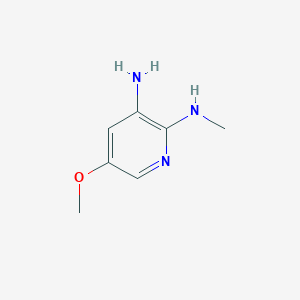
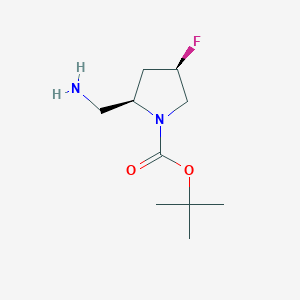
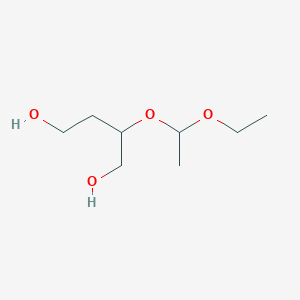
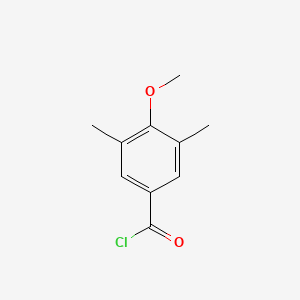
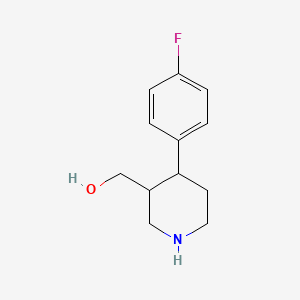


![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)
![Naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B3116503.png)